6-chloro-N-[1-(furan-2-yl)propan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
6-chloro-N-[1-(furan-2-yl)propan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide is a synthetic compound that belongs to the class of imidazopyridines. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a furan ring and a chloro substituent adds to its unique chemical properties. Imidazopyridines are known for their wide range of applications in medicinal chemistry due to their structural versatility and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[1-(furan-2-yl)propan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide typically involves the following steps:
Formation of the Imidazopyridine Core: The imidazopyridine core can be synthesized through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone.
Introduction of the Chloro Substituent: The chloro substituent can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a furan boronic acid derivative and a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, greener solvents, and more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[1-(furan-2-yl)propan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid, potassium permanganate.
Reducing Agents: Hydrogen gas, palladium catalyst, sodium borohydride.
Coupling Reagents: EDCI, DCC, palladium catalysts.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazopyridine derivatives.
Scientific Research Applications
6-chloro-N-[1-(furan-2-yl)propan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antitumor, antibacterial, and antiviral agent due to its ability to interact with various biological targets.
Biological Research: It is used as a tool compound to study the function of specific proteins and enzymes in biological systems.
Material Science: The unique structural properties of this compound make it useful in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-[1-(furan-2-yl)propan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the chloro and furan substituents.
6-chloroimidazo[1,2-a]pyridine: A similar compound with the chloro substituent but lacking the furan ring.
N-[1-(furan-2-yl)propan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide: A similar compound with the furan ring but lacking the chloro substituent.
Uniqueness
The uniqueness of 6-chloro-N-[1-(furan-2-yl)propan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide lies in its combined structural features, which confer specific chemical and biological properties. The presence of both the chloro and furan substituents enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H14ClN3O2 |
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Molecular Weight |
303.74 g/mol |
IUPAC Name |
6-chloro-N-[1-(furan-2-yl)propan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H14ClN3O2/c1-10(7-12-3-2-6-21-12)17-15(20)13-9-19-8-11(16)4-5-14(19)18-13/h2-6,8-10H,7H2,1H3,(H,17,20) |
InChI Key |
WASJZDSGQYSLPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
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